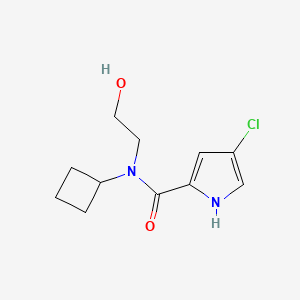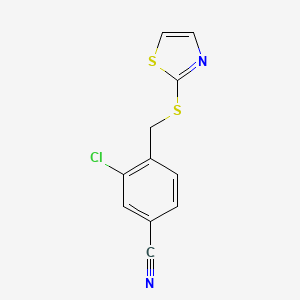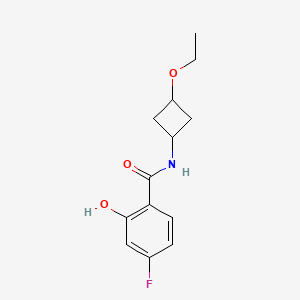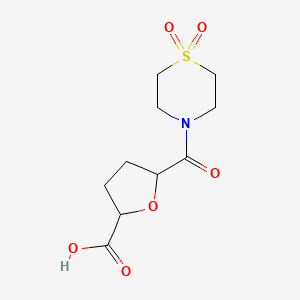
4-chloro-N-cyclobutyl-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-cyclobutyl-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide, also known as CCT251545, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the protein kinase WEE1, which is involved in cell cycle regulation and DNA damage response.
Mécanisme D'action
WEE1 is a protein kinase that plays a critical role in the G2 checkpoint of the cell cycle, which is responsible for ensuring proper DNA replication and repair before cell division. When DNA damage occurs, WEE1 is activated to delay cell cycle progression and allow time for repair. However, this can also lead to resistance to DNA-damaging agents in cancer cells. 4-chloro-N-cyclobutyl-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide inhibits WEE1 activity, leading to premature entry into mitosis and cell death.
Biochemical and Physiological Effects:
4-chloro-N-cyclobutyl-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide has been shown to induce DNA damage and cell death in various cancer cell lines, including breast, lung, and ovarian cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death and reduced tumor growth in animal models. However, it has not been extensively studied for its effects on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-cyclobutyl-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide is its selective inhibition of WEE1, which reduces the risk of off-target effects and toxicity. It also has good solubility and stability, making it suitable for in vitro and in vivo experiments. However, one limitation is its relatively short half-life, which may require frequent dosing or sustained release formulations for therapeutic applications.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-cyclobutyl-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide. One area of interest is its combination with other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors, to enhance its efficacy and overcome resistance mechanisms. Another area is the development of more potent and selective WEE1 inhibitors with improved pharmacokinetic properties. Finally, further studies are needed to evaluate the safety and efficacy of 4-chloro-N-cyclobutyl-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide in clinical trials for various types of cancer.
Méthodes De Synthèse
4-chloro-N-cyclobutyl-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with cyclobutylamine and 2-bromoethanol. The resulting product is then subjected to various purification steps, including column chromatography and recrystallization, to obtain the final product with high purity and yield.
Applications De Recherche Scientifique
4-chloro-N-cyclobutyl-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting WEE1-mediated cell cycle arrest and promoting cell death. This makes it a promising candidate for combination therapy with conventional cancer treatments.
Propriétés
IUPAC Name |
4-chloro-N-cyclobutyl-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c12-8-6-10(13-7-8)11(16)14(4-5-15)9-2-1-3-9/h6-7,9,13,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTHMZRERLUCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CCO)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6627814.png)
![2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol](/img/structure/B6627816.png)
![Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate](/img/structure/B6627818.png)
![2-[(2,4-Dihydroxybenzoyl)amino]benzoic acid](/img/structure/B6627833.png)

![3-Chloro-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B6627842.png)
![3-[(3,3-Dimethylbutylamino)methyl]oxolan-3-ol](/img/structure/B6627844.png)


![2-[Cyclobutyl-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]amino]ethanol](/img/structure/B6627864.png)
![4-[Cyclobutyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6627871.png)
![N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6627885.png)
![7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6627909.png)
